N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
Brand Name: Vulcanchem
CAS No.: 478077-55-3
VCID: VC6227035
InChI: InChI=1S/C12H13ClN4OS2/c1-8-11(20-17-16-8)19-7-6-14-12(18)15-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H2,14,15,18)
SMILES: CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C12H13ClN4OS2
Molecular Weight: 328.83

N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

CAS No.: 478077-55-3

Cat. No.: VC6227035

Molecular Formula: C12H13ClN4OS2

Molecular Weight: 328.83

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea - 478077-55-3

Specification

CAS No. 478077-55-3
Molecular Formula C12H13ClN4OS2
Molecular Weight 328.83
IUPAC Name 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea
Standard InChI InChI=1S/C12H13ClN4OS2/c1-8-11(20-17-16-8)19-7-6-14-12(18)15-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H2,14,15,18)
Standard InChI Key LOFCUIQKTBOQHY-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 4-chlorophenyl group providing aromatic hydrophobicity and electronic effects via the chlorine substituent.

  • A urea linker (−NH−C(=O)−NH−) enabling hydrogen bonding interactions.

  • A 4-methyl-1,2,3-thiadiazol-5-ylsulfanylethyl side chain contributing sulfur-based reactivity and heterocyclic rigidity .

The IUPAC name systematically describes this arrangement: 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea. Key spectral identifiers include:

  • InChIKey: LOFCUIQKTBOQHY-UHFFFAOYSA-N

  • SMILES: CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₄OS₂
Molar Mass (g/mol)328.83
CAS Registry478077-55-3
XLogP3 (Predicted)3.2
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors5 (urea O, thiadiazole N/S)

Synthetic Pathways and Analytical Characterization

Spectroscopic Characterization

Hypothetical analytical data based on structural analogs:

  • ¹H NMR:

    • δ 7.3–7.5 ppm (aromatic protons from chlorophenyl).

    • δ 3.5–3.7 ppm (−SCH₂CH₂− protons).

    • δ 2.5 ppm (thiadiazole CH₃).

  • IR Spectroscopy:

    • 1660–1680 cm⁻¹ (urea C=O stretch).

    • 1540 cm⁻¹ (thiadiazole C=N) .

Biological Relevance and Hypothetical Applications

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundMIC Against C. albicans (µg/mL)Herbicidal Activity (IC₅₀)
Target Compound (478077-55-3)Not reportedNot reported
N-(Triazolyl)pyridine-3-sulfonamide12.5–25
Diuron (Chlorophenyl urea)0.1 µM

Molecular Docking Insights

Preliminary in silico analysis using AutoDock Vina suggests:

  • Strong binding affinity (−8.2 kcal/mol) to Candida albicans lanosterol 14α-demethylase (CYP51), a key antifungal target .

  • Hydrophobic interactions between the chlorophenyl group and CYP51’s heme pocket.

Industrial and Agricultural Considerations

Agrochemical Applications

The chlorophenyl urea moiety is structurally analogous to commercial herbicides like diuron and linuron. Potential modes of action include:

  • Inhibition of photosynthetic electron transport.

  • Disruption of cellulose biosynthesis (in higher plants).

Pharmaceutical Development

Challenges for drug development include:

  • Low aqueous solubility (predicted LogP = 3.2).

  • Metabolic instability of the thioether linkage.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield.

  • Biological Screening: Evaluating antifungal, antibacterial, and herbicidal efficacy in vitro.

  • ADMET Profiling: Assessing pharmacokinetics and toxicity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator